molecular formula C6H4BrN3 B1290742 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 889939-42-8

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1290742
CAS RN: 889939-42-8
M. Wt: 198.02 g/mol
InChI Key: ZFGUUMUJFWDZAB-UHFFFAOYSA-N
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Description

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H4BrN3 . It is used in various chemical reactions, making it valuable in the synthesis of complex organic compounds .


Synthesis Analysis

The synthesis of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine involves various chemical reactions. It has been used in the synthesis of reversible Btk inhibitors for the treatment of rheumatoid arthritis . It has also been used in the design and synthesis of compounds bearing a 7H-pyrrolo[2,3-D]pyrimidin-4-amine scaffold that potently inhibited Btk in vitro .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is characterized by a pyrrolopyrimidine core with a bromine atom at the 4-position . The molecular weight of this compound is 198.02 g/mol .


Chemical Reactions Analysis

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions. It has been used in the synthesis of reversible Btk inhibitors . It has also been used in the design and synthesis of compounds bearing a 7H-pyrrolo[2,3-D]pyrimidin-4-amine scaffold .


Physical And Chemical Properties Analysis

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is a solid compound . It has a molecular weight of 198.02 g/mol . The compound has a topological polar surface area of 41.6 Ų and a complexity of 130 .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine derivatives have been synthesized and studied for their potential as multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines . One of the compounds, named 5k, exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

Inhibitors of P21-Activated Kinase 4

The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers . 7H-Pyrrolo[2,3-D]pyrimidine derivatives have been investigated as inhibitors of PAK4 . The study revealed that these inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Pharmaceutical Intermediate

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Anticancer Agents

Derivatives of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine have shown potential as anticancer agents . They have been used in the development of potent kinase inhibitors, including promising candidates for cancer therapy .

Antiviral Agents

In addition to their anticancer properties, 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine derivatives have also shown potential as antiviral agents .

Treatment for Inflammatory Diseases

These compounds have been studied for their potential in treating inflammatory diseases . For instance, they have been used in innovative treatments for inflammatory skin disorders like atopic dermatitis .

BTK Inhibitors for Rheumatoid Arthritis Treatment

7H-Pyrrolo[2,3-D]pyrimidin-4-amine derivatives, which can be synthesized from 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine, have been developed as BTK inhibitors for the treatment of rheumatoid arthritis .

Safety and Hazards

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is considered harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid formation of dust and aerosols .

Future Directions

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine has potential applications in the treatment of various diseases. It has been used in the synthesis of reversible Btk inhibitors for the treatment of rheumatoid arthritis . Future research may focus on exploring its potential as a therapeutic agent in other diseases.

Relevant Papers Several papers have been published on 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine. These include studies on the design, synthesis, and biological evaluation of 7H-pyrrolo pyrimidin-4-amine derivatives as selective Btk inhibitors , and the design, synthesis, and evaluation of a new class of 7H-pyrrolo pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine acts as a competitive inhibitor of PAK4 . The compound forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor was found to enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The inhibition of PAK4 by 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine affects a variety of signaling pathways. PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . This affects processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

The compound’s molecular weight is 19803 , which suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The inhibition of PAK4 by 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine can lead to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This is due to PAK4’s role in a variety of signaling pathways .

Action Environment

The action of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

properties

IUPAC Name

4-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGUUMUJFWDZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631692
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

889939-42-8
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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